

An In-depth Technical Guide to N-(4-Carboxyphenyl)phthalimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-Carboxyphenyl)phthalimide

Cat. No.: B1266732

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CAS Number: 5383-82-4

This technical guide provides a comprehensive overview of **N-(4-Carboxyphenyl)phthalimide**, a versatile organic compound with significant potential in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

N-(4-Carboxyphenyl)phthalimide is a solid, aromatic compound characterized by the presence of both a phthalimide and a carboxylic acid functional group. These features contribute to its unique chemical reactivity and physical characteristics.

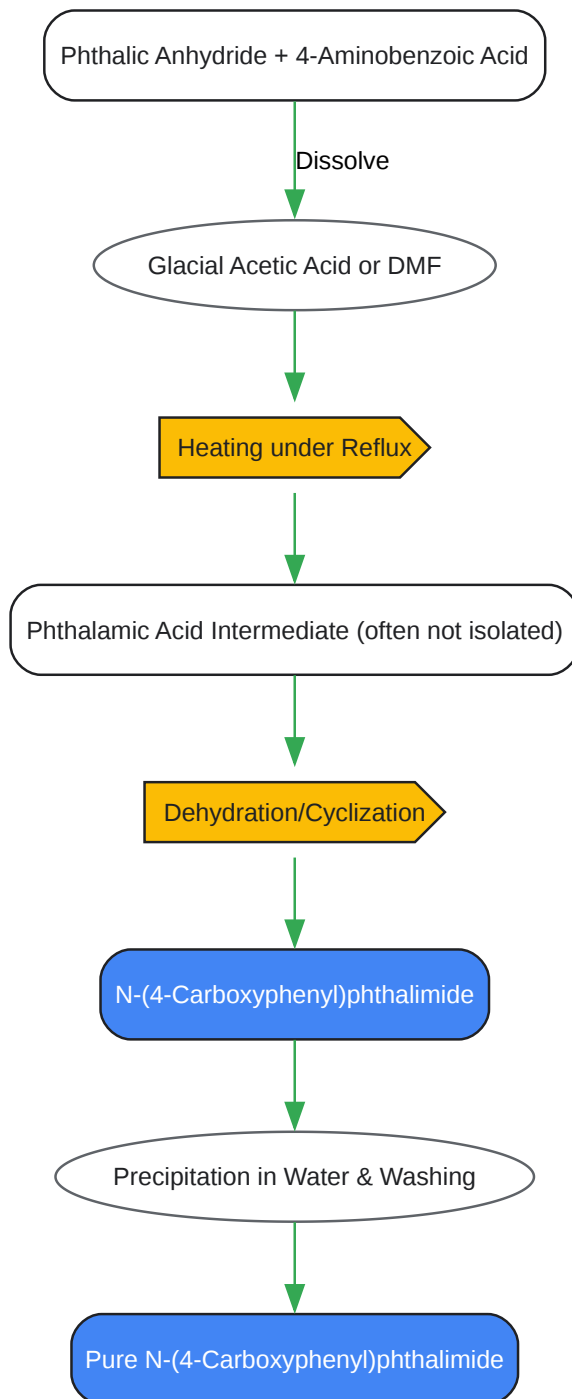
Property	Value	Source
CAS Number	5383-82-4	EvitaChem, Santa Cruz Biotechnology
Molecular Formula	C ₁₅ H ₉ NO ₄	EvitaChem, Santa Cruz Biotechnology
Molecular Weight	267.24 g/mol	EvitaChem, Santa Cruz Biotechnology
IUPAC Name	4-(1,3-dioxoisindol-2-yl)benzoic acid	EvitaChem
Synonyms	4-Phthalimidobenzoic acid	N/A
Melting Point	>300 °C	N/A
Boiling Point	519.6 °C at 760 mmHg (Predicted)	N/A
LogP	2.25 (Predicted)	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Slightly soluble in water.	N/A

Synthesis of N-(4-Carboxyphenyl)phthalimide

The primary synthetic route to **N-(4-Carboxyphenyl)phthalimide** involves the condensation reaction between phthalic anhydride and 4-aminobenzoic acid.

Synthesis Workflow

General Synthesis Workflow for N-(4-Carboxyphenyl)phthalimide

[Click to download full resolution via product page](#)Caption: General Synthesis Workflow for **N-(4-Carboxyphenyl)phthalimide**.

Experimental Protocol: Synthesis from Phthalic Anhydride and 4-Aminobenzoic Acid

Materials:

- Phthalic anhydride
- 4-Aminobenzoic acid
- Glacial acetic acid or Dimethylformamide (DMF)
- Distilled water
- Ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.
- Add a suitable solvent, such as glacial acetic acid or DMF, to the flask.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.
- Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified **N-(4-Carboxyphenyl)phthalimide** in a vacuum oven.

Potential Biological Activities

The phthalimide scaffold is a well-known pharmacophore present in several therapeutic agents, exhibiting a wide range of biological activities.^[1] While specific experimental data for **N-(4-**

Carboxyphenyl)phthalimide is limited in the readily available scientific literature, the general activities of phthalimide derivatives suggest potential applications in drug discovery.

Anti-inflammatory Activity

Phthalimide derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of tumor necrosis factor-alpha (TNF- α), a key pro-inflammatory cytokine.[2]

This protocol is a general guideline for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit TNF- α production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

- RAW 264.7 murine macrophage cell line

Materials:

- **N-(4-Carboxyphenyl)phthalimide** (or other test compounds)
- Lipopolysaccharide (LPS) from E. coli
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- TNF- α ELISA kit

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

- **Compound Treatment:** Pre-treat the cells with various concentrations of **N-(4-Carboxyphenyl)phthalimide** (typically in a range from 1 to 100 μM) for 1-2 hours.
- **LPS Stimulation:** Stimulate the cells with LPS (e.g., 1 $\mu\text{g/mL}$) for 18-24 hours to induce TNF- α production. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
- **Sample Collection:** After incubation, collect the cell culture supernatant.
- **TNF- α Measurement:** Quantify the concentration of TNF- α in the supernatant using a commercial TNF- α ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage inhibition of TNF- α production for each concentration of the test compound compared to the vehicle control.

Antimicrobial Activity

The phthalimide nucleus is also a feature in some antimicrobial agents. Derivatives have been shown to exhibit activity against a range of bacteria and fungi.

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

- **N-(4-Carboxyphenyl)phthalimide** (or other test compounds)
- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Compound Dilution:** Prepare a serial two-fold dilution of **N-(4-Carboxyphenyl)phthalimide** in the broth in a 96-well plate. The concentration range will depend on the expected activity.
- **Inoculation:** Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Potential Applications in Fluorescence Sensing

Aromatic compounds with extended π -systems, such as **N-(4-Carboxyphenyl)phthalimide**, have the potential to exhibit fluorescent properties. While specific studies on the fluorescence of this particular compound are not widely reported, its structural motifs are found in some fluorescent probes. The carboxylic acid group could potentially act as a recognition site for metal ions or other analytes, leading to changes in the fluorescence signal upon binding. Further research is needed to explore this potential application.

Conclusion

N-(4-Carboxyphenyl)phthalimide is a readily synthesizable compound with a chemical structure that suggests potential applications in both materials science, as a monomer for polyimides, and in medicinal chemistry. While the biological activities of the broader phthalimide class are well-documented, further specific experimental investigation into the anti-inflammatory, antimicrobial, and fluorescence properties of **N-(4-Carboxyphenyl)phthalimide** is warranted to fully elucidate its potential. The experimental protocols provided in this guide offer a starting point for such investigations.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-(4-Carboxyphenyl)phthalimide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266732#n-4-carboxyphenyl-phthalimide-cas-number-and-properties]

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